molecular formula C17H16Br2N2O5 B11559386 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11559386
M. Wt: 488.1 g/mol
InChI Key: WXCXQSSSZIDZFD-DNTJNYDQSA-N
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Description

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and phenoxy groups

Preparation Methods

The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dibromo-6-methoxyphenol and 2-hydroxy-4-methoxybenzaldehyde.

    Formation of Intermediate: The 2,4-dibromo-6-methoxyphenol is reacted with chloroacetyl chloride to form 2-(2,4-dibromo-6-methoxyphenoxy)acetyl chloride.

    Hydrazide Formation: The acetyl chloride intermediate is then reacted with hydrazine hydrate to form 2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide.

    Final Step: The acetohydrazide is condensed with 2-hydroxy-4-methoxybenzaldehyde under acidic conditions to yield the final product.

Chemical Reactions Analysis

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide can be compared with similar compounds such as:

    2-(2,4-dibromo-6-methylphenoxy)acetohydrazide: Similar in structure but lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(2,4-dichloro-6-methoxyphenoxy)acetohydrazide:

    2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide: Lacks the aldehyde group, which may influence its ability to form Schiff bases and other derivatives.

Properties

Molecular Formula

C17H16Br2N2O5

Molecular Weight

488.1 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(2-hydroxy-4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16Br2N2O5/c1-24-12-4-3-10(14(22)7-12)8-20-21-16(23)9-26-17-13(19)5-11(18)6-15(17)25-2/h3-8,22H,9H2,1-2H3,(H,21,23)/b20-8+

InChI Key

WXCXQSSSZIDZFD-DNTJNYDQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)OC)O

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)OC)O

Origin of Product

United States

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